1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4S/c1-17(2)18-8-11-21(12-9-18)33(30,31)25-16-28(15-19-6-4-5-7-23(19)27)24-13-10-20(32-3)14-22(24)26(25)29/h4-14,16-17H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFINUIYQNFZYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
-
Formation of the Quinoline Core:
- Starting with an appropriate aniline derivative, the quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-(2-Chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with DNA replication, protein synthesis, or other essential cellular functions.
Comparison with Similar Compounds
Key Observations:
Chlorobenzyl Position: The target compound’s 2-chlorobenzyl group (vs. 4-chlorobenzyl in and ) may alter steric and electronic interactions.
Alkoxy Group : The 6-methoxy substituent (target) vs. 6-ethoxy () reduces lipophilicity (LogP difference ~0.5), which could influence solubility and bioavailability.
Sulfonyl-Linked Aryl Groups : The 4-isopropylphenyl sulfonyl group (target and ) enhances hydrophobicity compared to 4-ethylphenyl (), possibly improving membrane permeability but increasing metabolic susceptibility .
Core Structure: Savirin () shares the 4-isopropylphenyl sulfonyl group but features a triazoloquinazolinone core instead of quinolinone, highlighting how core modifications drastically shift bioactivity (e.g., antimicrobial vs. uncharacterized effects) .
Research Findings and Implications
While direct bioactivity data for the target compound are lacking, insights can be drawn from structurally related molecules:
- Cytotoxicity Trends: In halogen-substituted propenones (), para-chlorophenyl and 4-isopropylphenyl groups (Compound 2) demonstrated moderate cytotoxicity (IC50 = 100 µg/mL), whereas ortho-substituted analogs showed reduced activity. This suggests that substituent positioning on aromatic rings critically influences bioactivity .
- Sulfonyl Group Role: The sulfonyl moiety in savirin () and the target compound may facilitate hydrogen bonding or electrostatic interactions with biological targets, though core structure determines specificity (e.g., quinolinone vs. triazoloquinazolinone) .
- Synthetic Flexibility: The modular synthesis of quinolinones (e.g., ) allows for systematic exploration of substituent effects, enabling optimization for desired pharmacokinetic or pharmacodynamic profiles .
Biological Activity
The compound 1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a member of the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic effects, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of a chlorobenzyl group and an isopropylphenyl sulfonyl moiety contributes to its unique biological profile. The methoxy group at the 6-position of the quinoline ring enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Quinoline derivatives have shown significant antimicrobial properties. Studies indicate that compounds with similar structures to This compound exhibit activity against various bacterial strains and fungi. The mechanism often involves inhibition of nucleic acid synthesis or interference with cell wall biosynthesis.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (in vitro) | |
| Quinine | Antimalarial | |
| Camptothecin | Antitumor |
Antitumor Activity
Research has highlighted the potential of quinoline derivatives in cancer therapy. The compound's structure suggests it may inhibit key enzymes involved in tumor progression. For instance, studies on related compounds have demonstrated inhibition of topoisomerases and induction of apoptosis in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that This compound may also exert beneficial effects in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is significantly influenced by their substituents. For instance, modifications at the 2-, 3-, or 6-positions can enhance or diminish activity:
- Chlorine Substituent : Enhances lipophilicity and biological activity.
- Sulfonamide Group : Contributes to increased solubility and potential interactions with biological targets.
Case Studies
Recent studies have evaluated the efficacy of similar quinoline compounds in various models:
- In vitro Studies : Compounds structurally related to This compound were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity.
- In vivo Studies : Animal models demonstrated that related quinoline derivatives reduced tumor growth in xenograft models, supporting their potential as anticancer agents.
Q & A
Q. What validation steps ensure synthetic reproducibility?
- Protocol Documentation : Specify catalyst batches, solvent purity, and reaction atmosphere (e.g., N₂ vs. air) .
- Independent Replication : Collaborate with external labs to verify yields and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
